Enflurane

Overview

Description

Mechanism of Action

Target of Action

Enflurane, a halogenated inhalational anesthetic, primarily targets GABAA and glycine receptors . These receptors play a crucial role in the central nervous system (CNS), where they mediate inhibitory neurotransmission .

Mode of Action

This compound acts as a positive allosteric modulator of the GABAA and glycine receptors . This means it enhances the function of these receptors, leading to increased inhibitory neurotransmission in the CNS . This results in a depressant effect at the ventral neural horn , which contributes to the anesthetic and analgesic effects of this compound .

Biochemical Pathways

Studies indicate that this compound’s action on gabaa and glycine receptors could influence various neural pathways, leading to the depressant effects observed in the cns .

Pharmacokinetics

This compound is metabolized by the CYP2E1 enzyme in the liver to produce inorganic fluoride ions . This represents the major metabolite of this compound metabolism . It’s estimated that about 2-5% of this compound is eliminated after oxidative metabolism in the liver . These pharmacokinetic properties impact the bioavailability of this compound and its duration of action.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in spontaneous and evoked neuronal activity, leading to quiescence . In addition, this compound is known to cause increased cardio depressant effects when compared to other inhaled anesthetics . This is thought to be due to this compound’s action on calcium channels in the cardiac sarcoplasmic reticulum .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can significantly impact its effects . At high enough concentrations, all anesthetics eventually cause cessation of spontaneous or evoked action potentials . Moreover, the presence of other substances, such as other anesthetics or medications, can also influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Enflurane interacts with several enzymes and proteins within the body. It is metabolized by the CYP2E1 enzyme in the liver to produce inorganic fluoride ions, which are the major metabolite of this compound metabolism . This compound is known to bind to GABAA and glycine receptors, causing depressant effects at the ventral neural horn . It also acts as a positive allosteric modulator of the GABA A, glycine, and 5-HT 3 receptors, and as a negative allosteric modulator of the AMPA, kainate, and NMDA receptors, as well as of nicotinic acetylcholine receptors .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It is known to induce seizure activity and cause increased cardio depressant effects when compared to other inhaled anesthetics . It also binds to the calcium channels in the cardiac sarcoplasmic reticulum causing cardio depressant effects . Furthermore, this compound potentiates glycine receptors, which results in central nervous system depressant effects .

Molecular Mechanism

The mechanism of action of this compound is not completely established . It likely acts on neuronal membranes to disrupt transmission, probably via an action at the lipid matrix of the membrane . This compound may also enhance the activity of gamma-aminobutyric acid (GABA), an inhibitor neurotransmitter, and reduce activity of glutamate, which is an excitatory neurotransmitter .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Despite the production of the central stimulatory effects of this compound during anesthesia, no animal demonstrated any central nervous system sequelae on any occasion following the anesthetic .

Metabolic Pathways

This compound is involved in metabolic pathways in the liver. It is metabolized by the CYP2E1 enzyme in the liver to produce inorganic fluoride ions . This metabolism of this compound is higher than that of its structural isomer, isoflurane .

Preparation Methods

Enflurane is synthesized using readily available starting materials such as 1-chlorine-1,2,2-trifluoroethy bis-chloromethyl ether and alkali . The industrial preparation method involves adding these starting materials and subjecting them to specific reaction conditions to produce this compound . The exact reaction conditions and steps are proprietary and detailed in industrial patents .

Chemical Reactions Analysis

Enflurane undergoes several types of chemical reactions, including oxidation and substitution. It is metabolized by the enzyme CYP2E1 in the liver, producing inorganic fluoride ions as the major metabolite . Between 2% and 5% of the inhaled dose is oxidized in the liver, producing fluoride ions and difluoromethoxy-difluoroacetic acid . Common reagents and conditions used in these reactions include oxidative environments and the presence of specific enzymes .

Scientific Research Applications

Enflurane has been used primarily as a halogenated inhalational anesthetic agent for the induction and maintenance of anesthesia and for analgesia during labor and delivery . It has also been explored as an additive for sodium negative electrodes in sodium-ion batteries, highlighting its potential in energy storage applications . Additionally, this compound has been studied for its effects on various receptors in the central nervous system, contributing to research in neuropharmacology .

Comparison with Similar Compounds

Enflurane is similar to other halogenated ethers such as isoflurane, sevoflurane, and desflurane . Compared to isoflurane, this compound has a higher metabolism rate, leading to a higher production of fluoride ions . Unlike isoflurane and sevoflurane, this compound is known to induce seizure activity and has increased cardio depressant effects . Sevoflurane and desflurane are more commonly used today due to their lower metabolism rates and reduced side effects .

Similar Compounds::- Isoflurane

- Sevoflurane

- Desflurane

- Halothane

- Methoxyflurane

Properties

IUPAC Name |

2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQOUSTVILISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)F)(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHF2OCF2CHClF, Array, C3H2ClF5O | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020562 | |

| Record name | Enflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Enflurane (Ethrane, 2-chloro-1,1,2-trifluoroethyldifluoromethyl ether) is a nonflammable halogenated hydrocarbon that exists as a clear, colorless, odorless to sweet, volatile liquid at ordinary temperature and pressure. Bp: 56.8 °C. Density 1.50 g cm-3 at room temperature. Used as an anesthetic., Clear, colorless liquid with a mild, sweet odor; inhalation anesthetic; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a mild, sweet odor., Clear, colorless liquid with a mild, sweet odor. [inhalation anesthetic] | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Enflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

134 °F at 760 mmHg (NIOSH, 2023), 56.5 °C, 56 °C, 134 °F | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Low (NIOSH, 2023), Miscible with ... organic liquids including fats and oils, In water, 5.62X10+3 mg/L at 25 °C, 3.90e+00 g/L, Solubility in water: poor, Low | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.52 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5121 g/cu cm at 25 °C, Relative density (water = 1): 1.52, 1.52 at 77 °F, (77 °F): 1.52 | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 1.9 | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

175 mmHg (NIOSH, 2023), 591.0 [mmHg], 174.5 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 23.3, 175 mmHg | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Enflurane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0253.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

The mechanism of action of enflurane is not completely established. Studies on rats indicate that enflurane binds to GABAA and glycine receptors, causing depressant effects at the ventral neural horn. It has been reported that 30% of the central nervous system depressant effects on the spinal cord after enflurane is administered are caused by the (GABA-A) receptor while binding to glycine receptors is responsible for about 20 % of the depressant effects. The relevance of these findings to humans is unknown. Other studies have found that enflurane binds to the calcium channels in the cardiac sarcoplasmic reticulum causing cardio depressant effects. Other studies support that this drug potentiates glycine receptors, which results in central nervous system depressant effects., Renal toxicity has occasionally been observed after enflurane anesthesia. Although originally attributed to its oxidative metabolism to inorganic fluoride, serum levels of inorganic fluoride appear to be small to explain these renal effects. Formation of potentially nephrotoxic halogenated alkenes during alkaline degradation in carbon dioxide absorbers and subsequent bioactivation via the glutathione conjugation pathway may be considered as an alternative mechanism for renal toxicity. ... Alkaline degradation products of enflurane can be conjugated to thiol compounds, forming S-conjugates that could theoretically contribute to adverse renal effects observed occasionally with enflurane anesthesia. The N-acetyl-L-cysteine S-conjugates identified may be biomarkers to assess exposure of humans to alkaline degradation products of enflurane., Clinical case reports of unexplained hepatic dysfunction following enflurane and isoflurane anesthesia led to the hypothesis that oxidative metabolism of these drugs by cytochromes P-450 produces immunoreactive, covalently bound acylated protein adducts similar to those implicated in the genesis of halothane-induced hepatic necrosis. Microsomal adducts were detected by enzyme-linked immunosorbent assay and immunoblotting techniques utilizing specific anti-trifluoroacetyl (TFA) IgG hapten antibodies in rat liver following enflurane, isoflurane, or halothane administration. Preincubation of the antibodies with microsomes from halothane-pretreated rats or with 500 uM TFA-lysine, markedly inhibited adduct recognition, while preincubation with 500 uM acetyllysine had no effect. The relative amounts of immunoreactive protein adducts formed were halothane much greater than enflurane much greater than isoflurane and correlates directly with the relative extents of metabolism of these agents. These results support the view that acyl metabolites of the volatile anesthetics may become covalently bound to hepatic proteins, thus serving as antigens, and thereby account for the apparent cross-sensitization and idiosyncratic hepatotoxicity reported for these drugs. | |

| Record name | Enflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid, Stable, volatile, non-flammable liquid | |

CAS No. |

13838-16-9 | |

| Record name | ENFLURANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25024 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Enflurane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13838-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enflurane [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013838169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enflurane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | enflurane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Enflurane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91I69L5AY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Enflurane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7909 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Enflurane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014373 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ENFLURANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0887 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ENFLURANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/256 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, 2-chloro-1,1,2-trifluoroethyl difluoromethyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN67C280.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does enflurane induce anesthesia?

A1: While the precise mechanism remains elusive, research suggests that this compound, like many volatile anesthetics, primarily acts by modulating the function of ion channels in the central nervous system. Studies have shown that it inhibits N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate-induced currents in Xenopus oocytes expressing mouse and human brain mRNA . This inhibition is not concentration-dependent and doesn't involve competitive binding to glutamate or glycine sites, suggesting a direct effect on channel function.

Q2: What is the role of the GABAA receptor in this compound's anesthetic effects?

A2: this compound interacts with the GABAA receptor, a major inhibitory neurotransmitter receptor in the brain. Research indicates that this compound prolongs the decay of GABAA receptor-mediated inhibitory postsynaptic currents and decreases their peak amplitudes. Interestingly, a point mutation (N265M) in the β3 subunit of the GABAA receptor significantly diminishes both of these effects . This suggests that the β3 subunit plays a crucial role in mediating this compound's depressant effects in the neocortex.

Q3: How does this compound affect neuronal activity?

A3: this compound demonstrates a dose-dependent depressant effect on the firing activity of inspiratory neurons in the dorsal respiratory group (DRG) of the medulla oblongata . This effect is observed both with intact and severed vagus nerves, implying a central mechanism of respiratory depression. While hypercarbia induced by CO2 inhalation can increase neuronal activity, it doesn't completely block this compound's depressant effect on the DRG.

Q4: Does this compound impact somatosensory evoked potentials (SEPs)?

A4: Yes, this compound influences SEPs, crucial electrophysiological signals reflecting sensory pathway integrity. Research indicates that during fentanyl-based anesthesia, this compound at concentrations between 0.25% and 1.0% causes less alteration of cortical SEPs compared to nitrous oxide (50%) . Specifically, this compound, along with isoflurane, leads to a less pronounced decrease in upper-extremity SEP amplitude compared to nitrous oxide. This suggests that lower concentrations of this compound are compatible with the generation of adequate SEPs for intraoperative monitoring.

Q5: What are the cardiovascular effects of this compound?

A5: this compound's impact on the cardiovascular system is complex and dose-dependent. At clinically relevant concentrations, it primarily induces a decrease in mean aortic pressure and left ventricular rate of tension development (dP/dt), while increasing heart rate . This suggests a combined effect on both myocardial contractility and peripheral vascular resistance. Notably, this compound's effects on myocardial function may be influenced by the presence of endogenous or exogenous catecholamines .

Q6: How does this compound affect cardiac calcium currents?

A6: this compound, similar to other volatile anesthetics like halothane and isoflurane, inhibits voltage-dependent calcium channel currents (ICa) in canine ventricular cells in a concentration-dependent and reversible manner . This inhibition of calcium influx into cardiac cells likely contributes to this compound's negative inotropic effects, reducing the force of myocardial contraction.

Q7: Does this compound interact with calcium channel blockers like verapamil?

A7: Combining this compound with verapamil, a calcium channel blocker, can lead to significant cardiovascular depression, particularly at higher anesthetic concentrations . This interaction is likely due to the additive effects of both agents on calcium influx and myocardial contractility. It's noteworthy that compared to isoflurane, verapamil administration during this compound anesthesia is associated with a greater tendency for sinus arrest, bradycardia, and hemodynamic depression.

Q8: How does this compound affect the circulatory response to intubation?

A8: this compound can attenuate the increase in arterial pressure typically observed during tracheal intubation. Studies have shown that this compound at 3% with nitrous oxide can reduce this pressor response by 34% . While the combination of halothane 2% with nitrous oxide provides comparable attenuation without significant cardiac arrhythmias, the choice between these agents for blunting the intubation response depends on the specific clinical context and patient factors.

Q9: Does this compound affect bronchial mucociliary transport?

A11: this compound inhalation can depress bronchial ciliary activity, as evidenced by a significant reduction in bronchial mucus velocity (BTV) after 60 minutes of exposure . This effect is not observed with intravenous propofol, suggesting a specific influence of this compound on airway ciliary function.

Q10: What is the impact of this compound on renal function?

A12: While this compound is generally considered less nephrotoxic than older volatile anesthetics like methoxyflurane, studies have shown that it can cause transient renal functional abnormalities, particularly at higher doses . This effect is exacerbated in the presence of pre-existing renal dysfunction, highlighting the importance of careful patient selection and monitoring when using this compound.

Q11: Does this compound interact with neuromuscular blocking agents?

A13: this compound potentiates the effects of both depolarizing and non-depolarizing neuromuscular blocking agents. Studies have shown that the doses of d-tubocurarine and pancuronium required to achieve a given degree of neuromuscular blockade are significantly lower during this compound anesthesia compared to equi-MAC halothane anesthesia .

Q12: Are there concerns about this compound's potential for hepatotoxicity?

A14: While rare, case reports of "this compound hepatitis" have raised concerns about its potential for hepatotoxicity . This syndrome shares similarities with halothane hepatitis, and research suggests a possible immunological basis involving the formation of covalently bound liver microsomal adducts. These adducts, formed by metabolites of both halothane and this compound, can act as immunogens in susceptible individuals, potentially triggering an immune-mediated hepatic injury.

Q13: Does this compound affect intracranial pressure (ICP)?

A15: Studies on the effects of this compound on ICP have yielded mixed results. While some research suggests that clinically relevant concentrations (1-2%) may not significantly alter ICP in patients with normal intracranial dynamics , other studies have reported increases in ICP, particularly at higher concentrations and in the presence of pre-existing intracranial hypertension . This highlights the need for careful monitoring of ICP, especially in neurosurgical patients.

Q14: Can this compound be used safely in neurosurgery?

A16: The use of this compound in neurosurgery requires careful consideration. While both sevoflurane and this compound can induce dose-dependent increases in ICP and decreases in cerebral perfusion pressure, sevoflurane appears to have a less pronounced effect . This suggests that sevoflurane might be a preferable choice in neurosurgical procedures where minimizing ICP fluctuations is critical.

Q15: Does this compound affect glucose metabolism in the central nervous system?

A17: Research suggests that different MAC combinations of nitrous oxide and this compound can elicit unique cerebral and spinal cord metabolic responses . For instance, replacing a portion of this compound with an equivalent MAC fraction of nitrous oxide leads to a heterogeneous activation of cerebral metabolism in sensory input structures and the limbic system. Further increasing the nitrous oxide concentration, while concurrently reducing this compound, tends to reverse this effect.

Q16: Does this compound influence the pharmacokinetics of other drugs?

A18: Studies have demonstrated that this compound anesthesia does not significantly alter the pharmacokinetics of aminophylline, a bronchodilator . Both the redistribution and elimination phases of aminophylline remain largely unaffected by this compound. This suggests that this compound may not pose significant pharmacokinetic interactions with aminophylline.

Q17: How does this compound affect adrenergic function in the vasculature?

A20: this compound has been shown to inhibit both pre- and postsynaptic adrenergic function in canine mesenteric arteries and veins . It reduces norepinephrine release from sympathetic nerve terminals and inhibits smooth muscle contraction in response to potassium chloride and electrical stimulation. These findings suggest that this compound's vasodilatory effects may involve both reduced sympathetic outflow and direct effects on vascular smooth muscle.

Q18: How does this compound compare to other volatile anesthetics in terms of MAC?

A21: The minimum alveolar concentration (MAC) of this compound in goats, defined as the concentration preventing gross, purposeful movement in 50% of animals, has been determined to be 2.0 ± 0.4% . This is higher than the MAC of halothane (1.3 ± 0.1%) but lower than that of isoflurane (1.5 ± 0.3%).

Q19: How does this compound compare to desflurane in terms of recovery profile?

A23: Switching from this compound to desflurane during the latter part of anesthesia can accelerate recovery . Patients undergoing this "crossover" technique exhibit faster emergence from anesthesia, as evidenced by shorter times to eye opening and regaining awareness. Additionally, they demonstrate improved cognitive function postoperatively compared to those maintained on this compound alone.

Q20: Can acupuncture be used to reduce the required dose of this compound?

A25: Yes, transcutaneous acupoint electrical stimulation (TAES) has been shown to potentiate the anesthetic effect of this compound, allowing for a reduction in the minimum alveolar concentration (MAC) required for craniotomy procedures . Combining TAES with this compound not only reduces anesthetic requirements but also contributes to more stable hemodynamics during surgery and faster postoperative recovery.

Q21: What are the potential adverse effects of this compound?

A27: While generally considered safe, this compound can cause dose-dependent adverse effects, primarily on the respiratory and cardiovascular systems . As previously discussed, respiratory depression, hypotension, and cardiac arrhythmias are potential concerns. Additionally, this compound can increase cerebral blood flow and ICP, potentially posing risks in patients with compromised intracranial compliance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

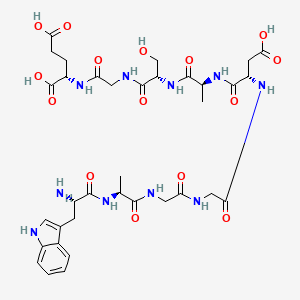

![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)